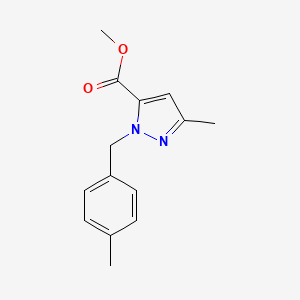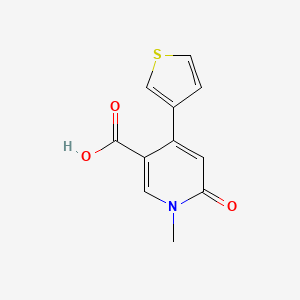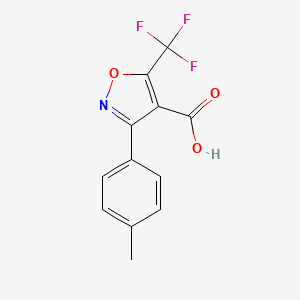
5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid: is an organic compound characterized by the presence of a trifluoromethyl group, a p-tolyl group, and an isoxazole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the trifluoromethyl and p-tolyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile oxide with an alkyne can yield the isoxazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid derivatives with oxidized p-tolyl groups.
Reduction: Reduced derivatives of the isoxazole ring or trifluoromethyl group.
Substitution: Substituted isoxazole derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: In biological research, 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
5-(Trifluoromethyl)-3-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a p-tolyl group.
5-(Trifluoromethyl)-3-(4-chlorophenyl)isoxazole-4-carboxylic acid: Similar structure but with a 4-chlorophenyl group instead of a p-tolyl group.
Uniqueness: The presence of the p-tolyl group in 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-2-4-7(5-3-6)9-8(11(17)18)10(19-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHVCIFVNDLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


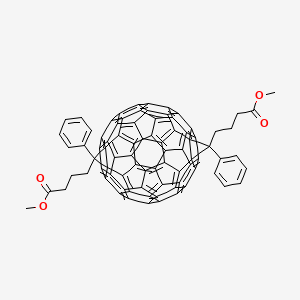
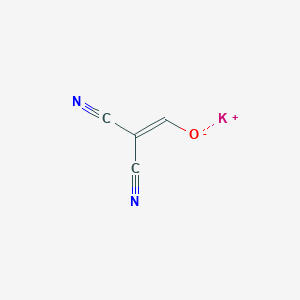
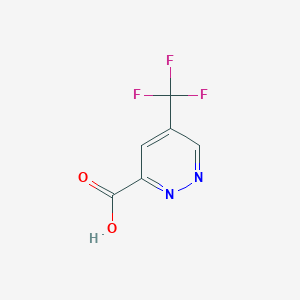

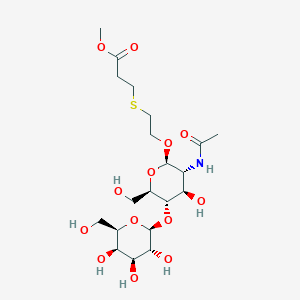
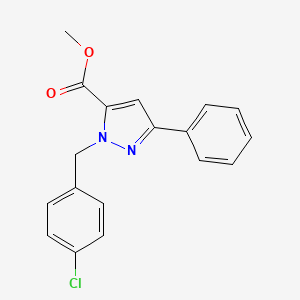

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)
![5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434593.png)
![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)
